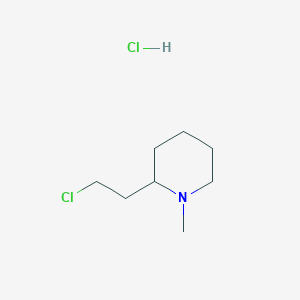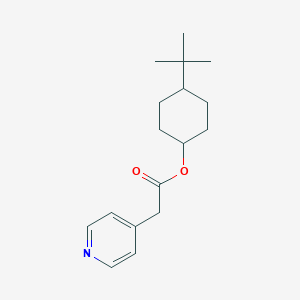
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is a potent and selective 5-HT3 receptor antagonist that is widely used in scientific research.
科学研究应用
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is widely used in scientific research for its potent and selective 5-HT3 receptor antagonism. It is used in studies related to the central nervous system, gastrointestinal system, and cancer research. In the central nervous system, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is used to study the role of serotonin in various physiological and pathological conditions such as anxiety, depression, and schizophrenia. In the gastrointestinal system, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is used to study the effects of serotonin on gut motility and secretion. In cancer research, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is used to study the role of serotonin in cancer cell proliferation and metastasis.
作用机制
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate exerts its pharmacological effects by selectively blocking the 5-HT3 receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. By blocking the 5-HT3 receptor, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate inhibits the action of serotonin, which is a neurotransmitter that is involved in various physiological and pathological processes.
生化和生理效应
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. It also inhibits the release of various hormones such as gastrin and cholecystokinin. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumor effects.
实验室实验的优点和局限性
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has several advantages for lab experiments. It is a potent and selective 5-HT3 receptor antagonist that can be used to study the role of serotonin in various physiological and pathological conditions. It is also relatively stable and can be stored for long periods without degradation. However, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experimental settings. It also has a relatively short half-life, which can limit its duration of action.
未来方向
There are several future directions for the use of 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate in scientific research. One direction is the study of its effects on the immune system. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to have anti-inflammatory effects, and it may have potential as a therapeutic agent for various autoimmune diseases. Another direction is the study of its effects on cancer stem cells. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to inhibit the proliferation of cancer cells, and it may have potential as a therapeutic agent for various types of cancer. Finally, the development of novel formulations of 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate with improved solubility and pharmacokinetic properties may expand its use in various experimental settings.
Conclusion:
In conclusion, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is a potent and selective 5-HT3 receptor antagonist that has various scientific research applications. It is synthesized by the reaction between 1-bromo-4-(1,1-dimethylethyl)cyclohexane and 4-pyridineacetic acid. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate exerts its pharmacological effects by selectively blocking the 5-HT3 receptor, which is widely distributed in the central and peripheral nervous systems. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the use of 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate in scientific research, including the study of its effects on the immune system, cancer stem cells, and the development of novel formulations.
合成方法
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate can be synthesized by the reaction between 1-bromo-4-(1,1-dimethylethyl)cyclohexane and 4-pyridineacetic acid in the presence of a base such as potassium carbonate. The reaction yields 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate in high purity and yield.
属性
CAS 编号 |
129175-17-3 |
|---|---|
产品名称 |
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate |
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC 名称 |
(4-tert-butylcyclohexyl) 2-pyridin-4-ylacetate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)14-4-6-15(7-5-14)20-16(19)12-13-8-10-18-11-9-13/h8-11,14-15H,4-7,12H2,1-3H3 |
InChI 键 |
IKQALCFUJBVZDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CC2=CC=NC=C2 |
规范 SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CC2=CC=NC=C2 |
同义词 |
4-tert-butylcyclohexyl 4-pyridylacetate t-BHPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



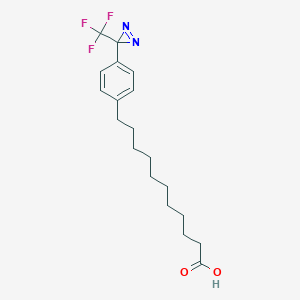
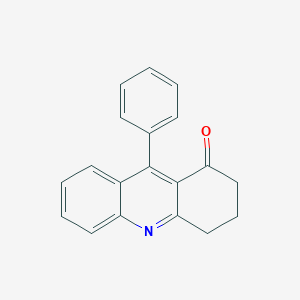
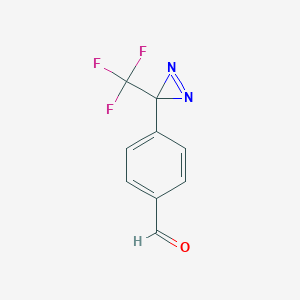
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
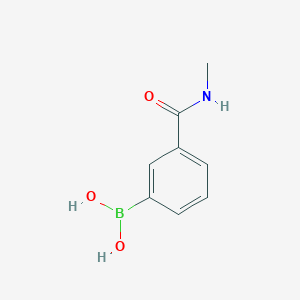
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
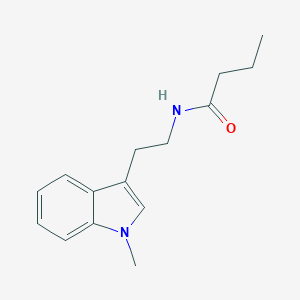
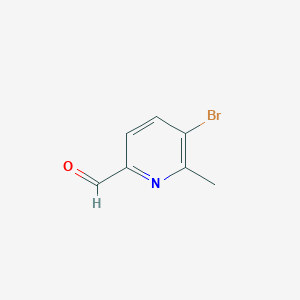
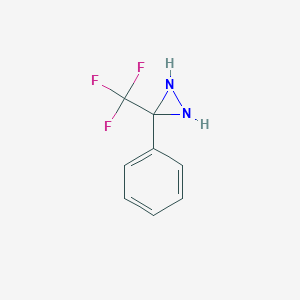
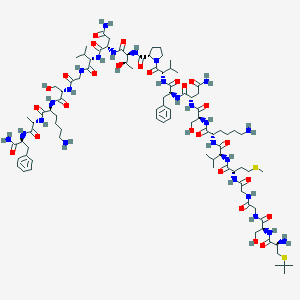
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
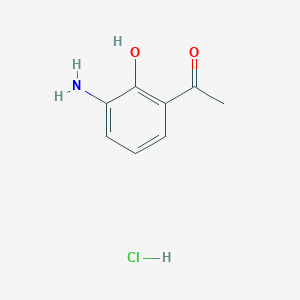
![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)
